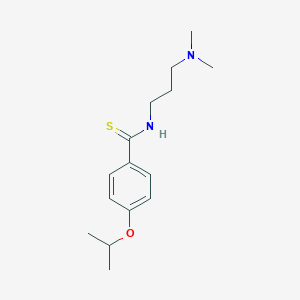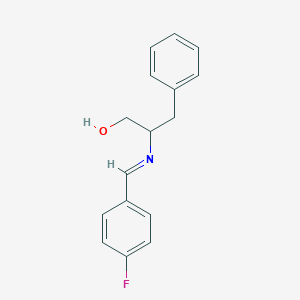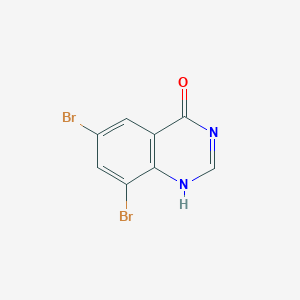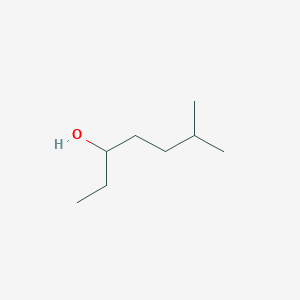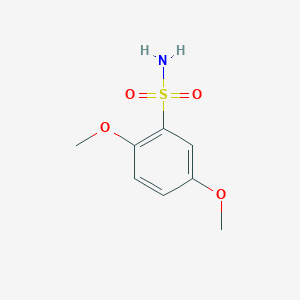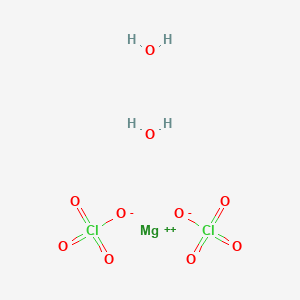
Magnesium perchlorate dihydrate
概要
説明
Magnesium perchlorate is a powerful oxidizing agent with the formula Mg(ClO4)2 . It appears as a white crystalline hygroscopic (water-absorbing) solid . It is highly soluble in water, where it dissociates into its constituent ions . The compound is generally odorless, and its taste is slightly salty but bitter . It is used as a desiccant to dry gas or air samples .
Synthesis Analysis
The primary method of manufacturing magnesium perchlorate is through the reaction of magnesium carbonate or magnesium hydroxide with perchloric acid . Another common method involves the double displacement reaction between sodium perchlorate and magnesium sulfate .Molecular Structure Analysis
The molecular formula of Magnesium perchlorate is Mg(ClO4)2 . Its molecular weight is 241.221 .Chemical Reactions Analysis
Magnesium perchlorate can react vigorously with many substances, particularly organic materials, and can potentially cause combustion or explosion . In the leaching process, it is observed that the reaction rate is very sensitive to temperature .Physical And Chemical Properties Analysis
Magnesium perchlorate has a molar mass of 223.206 g/mol . It appears as a white powder, deliquescent . It is odorless and has a density of 2.21 g/cm3 (anhydrous) and 1.98 g/cm3 (hexahydrate) . It decomposes at 250 °C . It is very soluble in water (99.3 g/100 mL) and soluble in ethanol (23.96 g/100 mL) .科学的研究の応用
1. Crystal Structure Analysis
- Magnesium perchlorate hydrate, specifically the dihydrate form, has been analyzed using X-ray powder diffraction. The studies reveal changes in crystal structure during dehydration, showing a transition from isolated magnesium cations in hexahydrate form to a more complex structure in the dihydrate form. These structural changes are significant in understanding the physical and chemical properties of magnesium perchlorate dihydrate (Robertson & Bish, 2010).
2. Thermal Decomposition and Dehydration
- Research on the thermal decomposition and dehydration kinetics of magnesium perchlorate hexahydrate provides insights into its stability and reaction under high temperatures. This knowledge is crucial for applications involving thermal processes (Devlin & Herley, 1986).
3. Chemical Synthesis
- Magnesium perchlorate is utilized as a catalyst in the synthesis of various organic compounds, such as alpha-aminophosphonates and imines. Its efficiency and effectiveness in these reactions make it a valuable reagent in organic synthesis (Bhagat & Chakraborti, 2007); (Chakraborti, Bhagat, & Rudrawar, 2004).
4. Desiccant Applications
- The compound's ability to absorb water makes it an effective desiccant. Studies on its water absorption capacity, especially in the preparation of anhydrous substances, highlight its usefulness in moisture-sensitive processes and gas analysis (Smith, 1961).
5. Energy Storage Systems
- Magnesium perchlorate is studied in the context of magnesium primary cell systems, particularly in battery technology. Its performance at various temperatures and in different cell configurations offers insights into its potential as a battery component (Udhayan, Bhatt, & Mathur, 1992).
Safety And Hazards
Magnesium perchlorate can cause irritation to the skin, eyes, and respiratory system upon direct contact or inhalation . It is advisable to avoid direct contact with the skin or eyes . As an oxidizing agent, it’s crucial to store magnesium perchlorate in a cool, dry place away from combustible materials .
将来の方向性
Interest in perchlorate as an environmental pollutant has increased since high concentrations have been found in the waters of the Colorado River, USA . Perchlorate is very persistent in nature and it is slowly degraded . Although harmful effects of large doses of perchlorate on thyroid function have been proven, the environmental effects are still unclear . Future studies concerning human exposure to perchlorate are recommended .
特性
IUPAC Name |
magnesium;diperchlorate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClHO4.Mg.2H2O/c2*2-1(3,4)5;;;/h2*(H,2,3,4,5);;2*1H2/q;;+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDSHRXTMQDWGK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H4MgO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium perchlorate dihydrate | |
CAS RN |
18716-62-6 | |
| Record name | Magnesium perchlorate dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



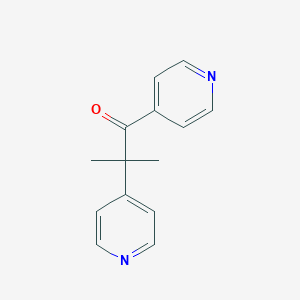
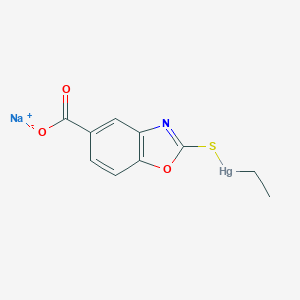
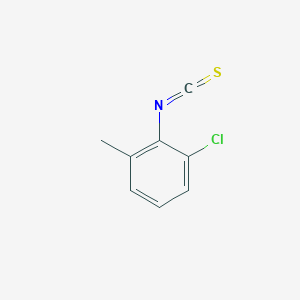
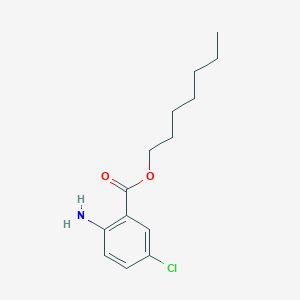
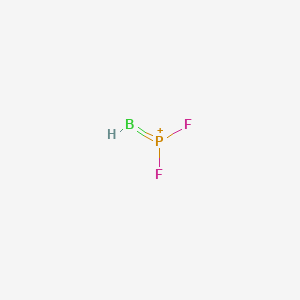
![Dimethyl (1R,2S,3S,4R,8R,9R,12R)-8-formyl-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate](/img/structure/B102623.png)
